N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(dipropylsulfamoyl)benzamide
Description
Properties
IUPAC Name |
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(dipropylsulfamoyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN4O4S/c1-3-13-26(14-4-2)31(28,29)16-11-9-15(10-12-16)19(27)23-21-25-24-20(30-21)17-7-5-6-8-18(17)22/h5-12H,3-4,13-14H2,1-2H3,(H,23,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOXGQGQIDHQBAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(dipropylsulfamoyl)benzamide typically involves multiple steps, starting with the preparation of the 1,3,4-oxadiazole ring. This can be achieved through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The chlorophenyl group is introduced via electrophilic aromatic substitution reactions, while the dipropylsulfamoyl benzamide moiety is formed through sulfonation and subsequent amidation reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. Common reagents used in the synthesis include thionyl chloride, sulfuric acid, and various amines and hydrazides.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(dipropylsulfamoyl)benzamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the replacement of the chlorine atom with various nucleophiles, leading to a wide range of derivatives.
Scientific Research Applications
1. Antimicrobial Properties
Research indicates that compounds containing the oxadiazole moiety exhibit notable antimicrobial activity. In vitro studies have shown that N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(dipropylsulfamoyl)benzamide demonstrates efficacy against various bacterial and fungal strains. For instance, it has been compared favorably with established antibiotics such as isoniazid and ciprofloxacin in terms of its inhibitory effects on mycobacterial growth .
2. Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies involving cell lines such as LN229 (glioblastoma) have demonstrated that derivatives of oxadiazoles can induce apoptosis in cancer cells. The mechanism often involves the disruption of cellular processes essential for cancer cell survival . In one study, specific analogs of oxadiazole derivatives showed significant cytotoxicity and were further investigated for their potential to inhibit tumor growth in vivo .
3. Anti-Diabetic Effects
Emerging research suggests that this compound may possess anti-diabetic properties. In model organisms like Drosophila melanogaster, certain oxadiazole derivatives have been shown to lower glucose levels significantly, indicating potential for managing diabetes .
Case Studies
Table 1: Summary of Biological Activities
Mechanism of Action
The mechanism by which N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(dipropylsulfamoyl)benzamide exerts its effects is complex and involves multiple molecular targets and pathways. The oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The chlorophenyl group may enhance the compound’s binding affinity to specific targets, while the dipropylsulfamoyl benzamide moiety can modulate its solubility and bioavailability.
Comparison with Similar Compounds
Antifungal 1,3,4-Oxadiazoles: LMM5 and LMM11
Key Compounds :
- LMM5 : 4-[Benzyl(methyl)sulfamoyl]-N-[5-(4-methoxyphenyl)methyl-1,3,4-oxadiazol-2-yl]benzamide
- LMM11 : 4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
Comparison :
- Structural Differences :
- Oxadiazole Substituents : LMM5 has a 4-methoxyphenylmethyl group, while the target compound uses a 2-chlorophenyl group. LMM11 incorporates a furan-2-yl substituent.
- Sulfamoyl Groups : The target compound’s dipropylsulfamoyl group contrasts with LMM5’s benzyl(methyl)sulfamoyl and LMM11’s cyclohexyl(ethyl)sulfamoyl.
Table 1: Antifungal Activity Comparison
Antimicrobial N-Substituted 1,3,4-Oxadiazoles
Key Compounds :
- 6f : 5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl-2-sulfanyl acetamide derivatives (R = 4-fluorophenyl)
- 6o : Same scaffold with R = 3,4-dichlorophenyl
Comparison :
- Structural Differences : These derivatives retain the 4-chlorophenyl-oxadiazole core but replace the sulfamoyl benzamide with sulfanyl acetamide.
- Activity: Compound 6f (MIC: 12.5 µg/mL against S. aureus) and 6o (MIC: 6.25 µg/mL against E. coli) show higher potency than fluoroquinolone standards .
Table 2: Antimicrobial Activity Comparison
Heterocyclic and Sulfonamide Analogues
Key Compounds :
Comparison :
- Sulfonamide vs. Sulfamoyl : The sulfonamide in ’s compound lacks the dipropyl group, possibly reducing membrane permeability compared to the target compound.
Key Findings and Implications
- Substituent Effects: Chlorophenyl Position: 2-Chlorophenyl (target) vs. Sulfamoyl Groups: Dipropylsulfamoyl (target) offers balanced lipophilicity and solubility compared to bulkier groups (e.g., benzyl(methyl) in LMM5).
Biological Activity
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(dipropylsulfamoyl)benzamide is a compound that has garnered attention in the fields of medicinal chemistry and agricultural science due to its diverse biological activities. This article provides an in-depth analysis of its biological properties, including insecticidal and antifungal activities, along with relevant research findings and case studies.
Chemical Structure and Properties
The compound features a 1,3,4-oxadiazole ring, which is known for its role in enhancing biological activity through bioisosterism. Its molecular formula is , with a molecular weight of approximately 358.85 g/mol. The presence of the 2-chlorophenyl group is significant for its biological efficacy.
Insecticidal Activity
Research indicates that compounds containing the oxadiazole moiety exhibit notable insecticidal properties. A study found that derivatives related to this compound demonstrated significant lethality against various pest species:
| Compound | Target Insect | Lethal Activity (%) |
|---|---|---|
| 14q | Mythimna separate | 70 |
| 14h | Helicoverpa armigera | Good |
| 14e | Spodoptera frugiperda | Moderate |
These results suggest that modifications to the substituents on the benzamide can enhance insecticidal efficacy. Specifically, the introduction of halogen atoms like chlorine has been shown to improve activity against target pests .
Fungicidal Activity
In addition to insecticidal properties, this compound also exhibits antifungal activity. In laboratory tests against several fungal strains, it showed promising inhibition rates:
| Fungal Strain | Inhibition Rate (%) |
|---|---|
| Pyricularia oryzae | 77.8 |
| Sclerotinia sclerotiorum | 45.2 - 58.1 |
| Alternaria solani | 50.5 |
These findings highlight its potential as a fungicide, particularly against Pyricularia oryzae, which is responsible for rice blast disease .
Toxicity Studies
Toxicity assessments are crucial for evaluating the safety profile of potential agrochemicals. A zebrafish embryo toxicity test revealed an LC50 value of 14.01 mg/L for one of the related compounds (14h), indicating moderate toxicity levels suitable for further development .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that specific functional groups significantly influence the biological activity of these compounds. For instance:
- Chlorine Substituents : Enhance insecticidal activity.
- Alkyl Sulfamoyl Groups : Improve fungicidal properties.
The optimization of these substituents can lead to the development of more effective agrochemicals .
Case Studies
- Development of Novel Benzamides : A series of benzamide derivatives were synthesized and tested for their antifungal activities against various strains. The results indicated that modifications in the oxadiazole structure led to improved efficacy compared to traditional fungicides .
- Field Trials : Field trials conducted on crops treated with formulations containing this compound showed reduced pest populations and enhanced crop yield compared to untreated controls.
Q & A
Q. What are the critical steps and conditions for synthesizing N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(dipropylsulfamoyl)benzamide?
The synthesis typically involves:
- Esterification : Reacting a substituted benzoic acid (e.g., 4-chlorobenzoic acid) with methanol under acidic conditions to form methyl esters .
- Hydrazination : Converting the ester to a hydrazide derivative using hydrazine hydrate .
- Oxadiazole Formation : Treating the hydrazide with cyanogen bromide (BrCN) in methanol to cyclize into the 1,3,4-oxadiazole core .
- Coupling Reaction : Reacting the oxadiazole-amine intermediate with a dipropylsulfamoyl-substituted benzoyl chloride in anhydrous tetrahydrofuran (THF) using a base like sodium hydride .
Key Conditions : Temperature control (0–5°C for coupling), inert atmosphere (N₂), and reaction times ranging from 4–12 hours for cyclization steps. Yields are optimized by monitoring pH and using dropwise addition of reagents .
Q. How can researchers confirm the molecular structure of this compound?
Structural confirmation requires a combination of:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to identify proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm) and carbon types (e.g., oxadiazole carbons at ~160–165 ppm) .
- Infrared (IR) Spectroscopy : Peaks at ~1670 cm⁻¹ (C=O stretch of benzamide) and 1240 cm⁻¹ (S=O stretch of sulfonamide) .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., calculated ~480–500 g/mol) .
- X-ray Crystallography : For definitive stereochemical analysis, particularly to resolve ambiguities in substituent positioning on the oxadiazole ring .
Q. What are the primary biological activities associated with this compound?
The compound exhibits:
- Antimicrobial Activity : Against Gram-positive bacteria (e.g., Staphylococcus aureus) due to the oxadiazole moiety disrupting cell wall synthesis .
- Anti-inflammatory Effects : Inhibition of COX-2 enzymes via sulfonamide group interactions .
- Antitumor Potential : Demonstrated in vitro against breast cancer cell lines (e.g., MCF-7) through apoptosis induction, with IC₅₀ values ~10–20 µM .
Mechanistic studies suggest synergy between the oxadiazole core (electron-deficient for DNA intercalation) and sulfonamide groups (enzyme inhibition) .
Advanced Research Questions
Q. How can researchers resolve contradictory data in biological activity assays?
Contradictions (e.g., varying IC₅₀ values across studies) may arise from:
- Assay Conditions : Differences in cell line viability protocols (e.g., MTT vs. ATP-based assays). Standardize using ISO-certified cell lines and replicate experiments with triplicate samples .
- Structural Isomerism : Ensure purity (>98% by HPLC) to exclude by-products. Use preparative TLC or column chromatography for isolation .
- Dose-Response Variability : Perform dose-escalation studies (0.1–100 µM) with positive controls (e.g., doxorubicin for cytotoxicity) .
- Comparative SAR : Compare with analogs (e.g., replacing 2-chlorophenyl with 4-methylphenyl) to isolate substituent effects .
Q. What computational methods can predict binding modes and optimize drug design?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., COX-2 or DNA topoisomerase II). Key parameters include grid box size (20 ų) and Lamarckian genetic algorithms .
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Calculate binding energies of the sulfonamide group with enzyme active sites (e.g., B3LYP/6-31G* basis set) .
- ADMET Prediction : Tools like SwissADME to optimize logP (target ~2–3) and reduce hepatotoxicity risks by modifying dipropylsulfamoyl substituents .
Q. How can experimental design (DoE) optimize reaction conditions for scale-up?
Apply Box-Behnken Design or Central Composite Design to evaluate variables:
- Factors : Temperature (X₁), molar ratio (X₂), catalyst concentration (X₃).
- Responses : Yield (Y₁), purity (Y₂).
Example: For the coupling step, a 3-factor design with 15 runs can identify optimal conditions (e.g., X₁=25°C, X₂=1.2:1, X₃=5 mol%) to maximize yield (>85%) .
Statistical analysis (ANOVA) validates significance (p<0.05), and response surface models predict robustness .
Q. What advanced techniques analyze crystal structure-property relationships?
- Single-Crystal X-ray Diffraction : Resolve bond lengths (e.g., C–N in oxadiazole ~1.28 Å) and dihedral angles between aromatic rings to correlate with solubility .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., H-bonding vs. van der Waals) influencing melting points and stability .
- Thermogravimetric Analysis (TGA) : Assess thermal decomposition patterns (e.g., % weight loss at 200–300°C) to guide storage conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
